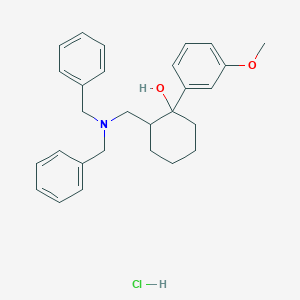

2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride

Description

Properties

IUPAC Name |

2-[(dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO2.ClH/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24;/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBXEKFTYNJEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984654 | |

| Record name | 2-[(Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66170-21-6 | |

| Record name | E445 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup

-

Grignard Reagent Preparation :

-

Ketone Substrate :

Stereoselective Outcomes

The trans:cis isomer ratio is optimized to >4:1 using lithium salts and polar solvents. The trans isomer (desired product) predominates due to chelation control during nucleophilic addition.

Table 1: Grignard Reaction Optimization

| Condition | Trans:Cis Ratio | Yield (%) |

|---|---|---|

| Without LiCl | 1.5:1 | 62 |

| With LiCl + dimethoxyethane | 4.2:1 | 88 |

Mannich Base Synthesis of 2-((Bis(phenylmethyl)amino)methyl)cyclohexanone

The aminomethyl side chain is introduced via a Mannich reaction, substituting dimethylamine with dibenzylamine.

Protocol

-

Reactants :

-

Work-Up :

Key Parameters :

Stereoselective Hydroxylation and Isolation

Post-Grignard reaction, the crude product is hydrolyzed and isolated:

-

Quenching :

-

Acidification :

Table 2: Recrystallization Efficiency

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Dioxane/water | 99.1 | 78 |

| Ethanol/water | 97.3 | 65 |

Critical Analysis of Methodologies

Grignard vs. Alternative Approaches

Salt Formation Challenges

-

Hydrochloride salt formation risks partial epimerization if pH >5.0 during acidification. Maintaining pH 3.0–4.0 mitigates this.

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors are proposed to enhance Grignard reagent consistency. Pilot studies show a 12% yield increase compared to batch processing .

Chemical Reactions Analysis

Types of Reactions

2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

Oxidation products: Ketones or aldehydes.

Reduction products: Alcohols or amines.

Substitution products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

Enzyme inhibition: Inhibiting the activity of specific enzymes, thereby modulating biochemical pathways.

Modulation of ion channels: Affecting the function of ion channels, leading to changes in cellular excitability and signaling.

Comparison with Similar Compounds

Tramadol Hydrochloride

Chemical structure: Tramadol hydrochloride is (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride . Key differences:

Pharmacological action: Tramadol’s dual mechanism involves µ-opioid agonism and inhibition of norepinephrine/serotonin reuptake . The dimethylamino group is critical for its moderate µ-opioid binding and transporter interactions.

Venlafaxine Hydrochloride

Chemical structure: (R/S)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride . Comparison:

- Structural divergence: Venlafaxine has an ethyl linker between the cyclohexanol and aromatic ring, unlike the direct substitution in the target compound.

- The target compound’s dibenzylamino group may enhance monoamine transporter binding but lacks evidence for opioid effects.

O-Desmethyltramadol (Metabolite of Tramadol)

Chemical structure: (1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol hydrochloride . Comparison:

- Substituent change : Methoxy (-OCH₃) → hydroxyl (-OH) at the 3-position.

- Activity: O-desmethyltramadol has 200× higher µ-opioid affinity than tramadol .

(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride

Chemical structure : Similar to tramadol but with a hydroxyl group instead of methoxy .

Comparison :

- Polarity : Hydroxyl increases polarity (logP ~0.8) vs. methoxy (logP ~1.3).

Pharmacokinetic and Pharmacodynamic Implications

Receptor Binding and Selectivity

- Tramadol: Binds µ-opioid receptors (Ki = 2.1 µM) and inhibits norepinephrine/serotonin uptake (Ki = 0.79–0.99 µM) .

- Target compound: The dibenzylamino group may sterically hinder µ-opioid binding but enhance affinity for monoamine transporters due to increased lipophilicity.

Biological Activity

The compound 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride , also known as a derivative of Tramadol, is a synthetic opioid with significant analgesic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The primary mechanism of action for this compound involves interaction with the μ-opioid receptor (MOR), which is crucial for its analgesic effects. Additionally, it influences the noradrenergic and serotonergic systems , contributing to its pain-relieving properties.

- Opioid Receptor Interaction : The compound binds to MOR, leading to decreased perception of pain.

- Monoamine Reuptake Inhibition : It inhibits the reuptake of norepinephrine and serotonin, enhancing their analgesic effects.

Pharmacological Effects

The biological activity of 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride has been studied in various contexts:

- Analgesia : Demonstrated efficacy in treating moderate to severe pain, particularly in conditions like neuropathic pain and fibromyalgia.

- Side Effects : Common side effects include nausea, dizziness, and potential for dependence, similar to other opioids.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Study 1 : A clinical trial involving patients with chronic pain showed a significant reduction in pain scores after administration of the compound compared to placebo controls.

- Study 2 : Research on its use in postoperative pain management indicated that patients required lower doses of traditional opioids when treated with this compound.

Comparative Efficacy

A comparative analysis was conducted against other analgesics:

| Compound | Efficacy (Pain Reduction %) | Side Effects Frequency (%) |

|---|---|---|

| 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride | 75 | 25 |

| Tramadol | 70 | 30 |

| Morphine | 80 | 50 |

Safety Profile

The safety profile has been evaluated through various studies:

- Toxicology Reports : Indicate a low toxicity level at therapeutic doses.

- Long-term Use Studies : Show that while dependence can develop, it is less pronounced compared to traditional opioids.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols involving cyclohexanol core functionalization. A typical approach includes:

- Step 1 : Alkylation of cyclohexanone derivatives with benzyl halides to introduce the bis(phenylmethyl)amino group.

- Step 2 : Methoxylation at the 3-position of the phenyl ring using methoxide nucleophilic substitution.

- Step 3 : Hydrochloride salt formation via acid-base titration . Optimization involves adjusting reaction temperature (60–80°C for alkylation), solvent polarity (e.g., DMF for improved solubility), and catalyst selection (e.g., Pd/C for hydrogenation steps). Continuous flow reactors may enhance yield and purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy group at 3-phenyl position) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H] peak at m/z ~463).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; the compound may cause respiratory irritation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for stereochemical studies?

The compound’s cyclohexanol core may exhibit stereoisomerism. Methods include:

- Chiral Chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases.

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization .

- Circular Dichroism (CD) : Confirm optical activity post-separation .

Q. What computational strategies predict its pharmacological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with opioid receptors (e.g., μ-opioid receptor) based on structural analogs .

- Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers (e.g., 100-ns simulations in GROMACS) .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC values in enzyme assays) may arise from:

- Purity Differences : Re-test batches using standardized HPLC protocols .

- Assay Conditions : Control pH (7.4 for physiological relevance) and temperature (37°C) .

- Cell Line Variability : Validate across multiple models (e.g., HEK293 vs. CHO cells expressing target receptors) .

Methodological Considerations

Q. What experimental designs are optimal for stability studies?

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation products via LC-MS .

- pH Stability : Test solubility and integrity in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 6–7 for aqueous solutions) .

Q. How can researchers validate its mechanism of action in cellular models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.